molecular formula C18H15N5O2S B11233606 2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

2-phenoxy-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide

Cat. No.: B11233606
M. Wt: 365.4 g/mol
InChI Key: JKTHKGFKVDNRKB-UHFFFAOYSA-N
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Description

2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE is a complex organic compound that features a phenoxy group, a triazolo-thiadiazole moiety, and an acetamide linkage. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of cancer research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common route includes the bromination of bis(acetylphenoxy)acetamides using N-bromosuccinimide (NBS) to form bis(2-bromoacetyl)phenoxy)acetamides. These intermediates are then reacted with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol in refluxing ethanol in the presence of a catalytic amount of piperidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Substitution Reactions: The phenoxy and triazolo-thiadiazole moieties can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the triazolo-thiadiazole ring.

    Condensation Reactions: The acetamide linkage can be involved in condensation reactions with other functional groups.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Ethanol and Piperidine: Common solvents and catalysts for reflux reactions.

    4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol: A key reagent for forming the triazolo-thiadiazole moiety.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.

Scientific Research Applications

2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE involves dual inhibition of PARP-1 and EGFR enzymes. This dual inhibition leads to the induction of apoptosis in cancer cells by upregulating pro-apoptotic genes (e.g., P53, Bax, caspase-3, caspase-8, caspase-9) and downregulating anti-apoptotic genes (e.g., Bcl2) . The compound’s binding disposition inside the active sites of these enzymes has been confirmed through molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-PHENOXY-N-[(4-{[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]ACETAMIDE is unique due to its dual enzyme inhibition mechanism, which makes it a promising candidate for targeted cancer therapy. Its ability to induce apoptosis and arrest the cell cycle at the G2/M phase further distinguishes it from other similar compounds .

Properties

Molecular Formula

C18H15N5O2S

Molecular Weight

365.4 g/mol

IUPAC Name

2-phenoxy-N-[[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]acetamide

InChI

InChI=1S/C18H15N5O2S/c24-16(11-25-15-4-2-1-3-5-15)19-10-13-6-8-14(9-7-13)17-22-23-12-20-21-18(23)26-17/h1-9,12H,10-11H2,(H,19,24)

InChI Key

JKTHKGFKVDNRKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

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